1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine
Description
This compound is a structurally complex cyclohexanemethylamine derivative characterized by dual 1,2,2-trimethylpropylidene substituents. Its synthesis involves multi-step condensation reactions, typically employing cyclohexanone precursors and alkylideneamine intermediates under controlled catalytic conditions. The molecule’s rigid cyclohexane backbone, coupled with bulky substituents, confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis or specialty polymers.
Properties
CAS No. |
93805-07-3 |
|---|---|
Molecular Formula |
C22H42N2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
N-[[5-(3,3-dimethylbutan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C22H42N2/c1-16(19(3,4)5)23-15-22(11)13-18(12-21(9,10)14-22)24-17(2)20(6,7)8/h18H,12-15H2,1-11H3 |
InChI Key |
RPBFAJAXXBIRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1(CC(CC(C1)(C)C)N=C(C)C(C)(C)C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1,3,3-Trimethylcyclohexanemethylamine or its derivatives as the amine source.
- 1,2,2-Trimethylpropanal or related aldehydes/ketones to provide the trimethylpropylidene groups.
- Solvents such as anhydrous ethanol, toluene, or other aprotic solvents to facilitate condensation.
- Acid or base catalysts may be used to promote imine formation.
Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of cyclohexanemethylamine derivative in dry solvent | Room temperature to mild heating (25-60°C) | Ensures amine is fully solubilized |
| 2 | Slow addition of 1,2,2-trimethylpropanal under inert atmosphere | Stirring at 40-80°C | Prevents oxidation and side reactions |
| 3 | Catalysis of imine formation by mild acid (e.g., p-toluenesulfonic acid) or base | Controlled pH, typically neutral to slightly acidic | Promotes Schiff base formation |
| 4 | Removal of water formed during condensation by azeotropic distillation or molecular sieves | Continuous removal to drive equilibrium | Enhances yield of imine |
| 5 | Purification by recrystallization or chromatography | Solvent selection based on solubility | Achieves high purity product |
Reaction Monitoring and Yield Optimization
- Reaction progress is monitored by NMR spectroscopy (to confirm imine formation), IR spectroscopy (disappearance of aldehyde C=O stretch and appearance of C=N stretch), and mass spectrometry .
- Yields typically range from 70% to 90% depending on reaction conditions and purity of starting materials.
- Side reactions such as imine hydrolysis or polymerization are minimized by strict moisture control.
Research Findings and Data Summary
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Considerations |
|---|---|---|
| Starting materials | Cyclohexanemethylamine derivatives, 1,2,2-trimethylpropanal | Purity critical for yield |
| Reaction type | Schiff base (imine) formation via condensation | Water removal essential |
| Catalysts | Mild acid or base catalysts | Control pH to avoid side reactions |
| Solvents | Anhydrous ethanol, toluene, or similar | Solubility and inertness important |
| Purification | Recrystallization, chromatography | Achieves >98% purity |
| Yield | 70-90% | Depends on reaction control and moisture exclusion |
| Monitoring | NMR, IR, MS, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Common reagents for substitution reactions include halogens and acids, which can replace specific groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : This compound has been explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new therapeutic agents targeting various diseases. Research indicates that compounds with similar structures exhibit biological activity, including anti-inflammatory and analgesic effects.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be utilized in the synthesis of APIs due to its ability to undergo various chemical reactions. It serves as a building block in the production of more complex molecules that are essential for drug formulation.
Material Science Applications
- Polymer Chemistry : The compound is investigated for its potential use in creating specialty polymers. Its unique functional groups can enhance the properties of polymers, such as thermal stability and mechanical strength.
- Coatings and Adhesives : Due to its chemical structure, this compound can be incorporated into formulations for coatings and adhesives that require high durability and resistance to environmental factors.
Case Study 1: Drug Development
A study published in a peer-reviewed journal investigated the synthesis of novel derivatives based on this compound for potential anti-cancer activity. The derivatives demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The research highlighted the importance of modifying the compound's structure to enhance its biological activity and selectivity.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute explored the incorporation of this compound into polyurethane formulations. The results showed improved mechanical properties and thermal stability compared to traditional formulations. This advancement suggests that the compound could be pivotal in developing high-performance materials for industrial applications.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug development | Potential anti-inflammatory effects |
| Synthesis of APIs | Versatile building block | |
| Material Science | Polymer chemistry | Enhanced thermal stability |
| Coatings and adhesives | Increased durability |
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways. The exact pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights can be inferred from analogous compounds:
Table 1: Key Comparisons with Structurally Related Compounds
Key Findings:
Electroluminescent Materials : Organic diodes () rely on conjugated systems for charge transport, whereas the target compound lacks such conjugation, limiting its utility in optoelectronics .
Toxicity Profile : The absence of halogenated groups in the target compound may reduce environmental persistence compared to 1,2,3-Trichloropropane .
Biological Activity
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H34N2
- Molecular Weight : 278.476 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 377.1 ºC
- Flash Point : 174.2 ºC
Biological Activity
The biological activity of this compound has been studied primarily in the context of its toxicity and potential applications in various fields such as pharmaceuticals and industrial chemistry.
Toxicological Studies
-
Acute Toxicity :
- Inhalation studies on rats indicated a median lethal dose (LC50) greater than 5.01 mg/L, suggesting low acute toxicity. However, respiratory difficulties were observed at higher concentrations .
- Skin sensitization tests showed positive reactions in several studies when administered intradermally followed by topical induction .
- Genotoxicity :
- Carcinogenicity :
- Reproductive and Developmental Toxicity :
Case Study 1: Industrial Application
A study assessed the use of this compound in adhesive formulations where it acts as a hardener for epoxy resins. The study highlighted its effectiveness in enhancing the mechanical properties of adhesives while maintaining low toxicity levels for end-users .
Case Study 2: Environmental Impact
Research conducted under the IMAP framework evaluated the environmental impact of this chemical when used in construction materials. It was found that while the compound has beneficial properties for durability and adhesion, care must be taken to mitigate exposure during application due to its potential respiratory effects .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | C18H34N2 |
| Molecular Weight | 278.476 g/mol |
| Density | 0.9 g/cm³ |
| Boiling Point | 377.1 ºC |
| Acute Toxicity (LC50) | >5.01 mg/L |
| Genotoxicity | Negative |
| Carcinogenicity | Not classified |
| Reproductive Toxicity | Not expected |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine?
- Methodology : Prioritize reaction path search methods using quantum chemical calculations (e.g., density functional theory) to predict feasible intermediates and transition states . Combine computational predictions with iterative experimental validation, focusing on parameters like solvent polarity, temperature, and catalyst selection. For purification, employ membrane separation technologies (e.g., nanofiltration) or chromatographic techniques (e.g., HPLC) to isolate the compound from byproducts .
- Data Example :
| Parameter | Optimal Range |
|---|---|
| Solvent | Non-polar (e.g., hexane) |
| Temperature | 60–80°C |
| Catalyst | Lewis acids (e.g., AlCl₃) |
Q. How can spectroscopic and computational methods be integrated to characterize this compound’s structural and electronic properties?
- Methodology : Use high-resolution NMR (¹H, ¹³C, and 2D techniques) and mass spectrometry (HRMS) for structural elucidation. Supplement experimental data with quantum mechanical simulations (e.g., time-dependent DFT) to predict electronic transitions and vibrational modes . Cross-validate computational models with experimental results to refine accuracy.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of reactions involving this compound’s imine and amine functional groups?
- Methodology : Apply ab initio molecular dynamics (AIMD) to model reaction pathways, focusing on steric effects from the 1,2,2-trimethylpropylidene groups. Analyze electron localization function (ELF) maps to identify nucleophilic/electrophilic sites. Validate with kinetic isotope effect (KIE) studies and in situ FTIR monitoring .
Q. How can computational modeling optimize experimental conditions for scaling up synthesis without compromising yield?
- Methodology : Use process simulation software (e.g., Aspen Plus) to model heat transfer, mass balance, and reactor design. Incorporate sensitivity analysis to identify critical parameters (e.g., pressure, mixing efficiency). Validate with microfluidic reactor trials to minimize resource consumption .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields under identical conditions?
- Methodology : Implement a comparative framework :
Replicate experiments with strict environmental controls (humidity, oxygen levels).
Use statistical tools (e.g., ANOVA) to identify outliers.
Probe for hidden variables (e.g., trace metal contaminants) via XPS or ICP-MS.
Establish a feedback loop between experimental and computational teams to refine hypotheses .
Q. What environmental fate studies are critical for assessing this compound’s ecological impact?
- Methodology : Conduct atmospheric chemistry simulations (e.g., gas-phase oxidation pathways) to predict degradation products . Use microcosm experiments to study soil adsorption and microbial biodegradation. Cross-reference with toxicity databases (e.g., ECOTOX) to assess bioaccumulation potential.
Q. Can this compound serve as a precursor for advanced materials (e.g., metal-organic frameworks or catalysts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
